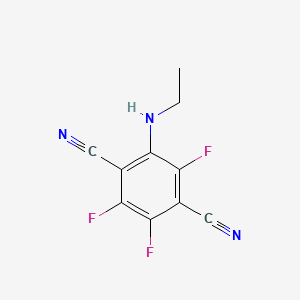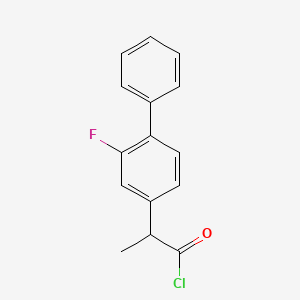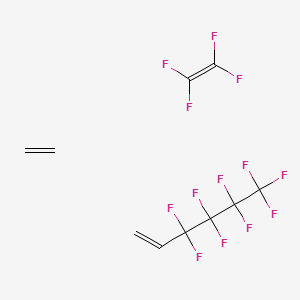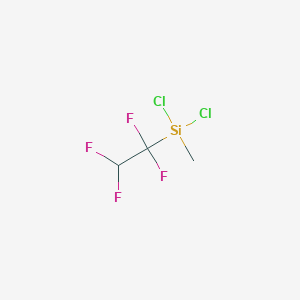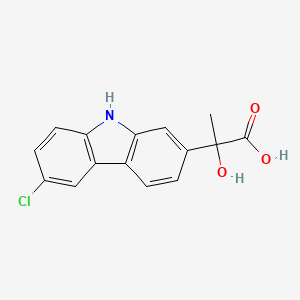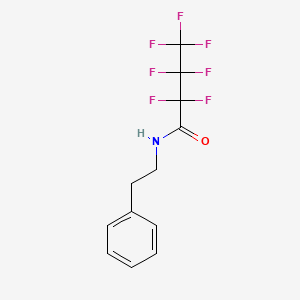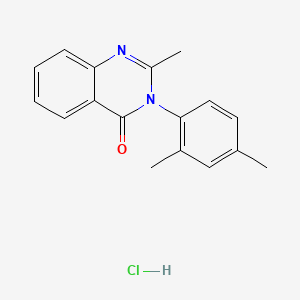
Methylmethaqualone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylmethaqualone hydrochloride is a quinazolinone derivative and an analogue of methaqualone. It exhibits sedative and hypnotic properties similar to its parent compound, methaqualone, but is approximately three times more potent in animal models . This compound acts as a central nervous system depressant and has been used both medically and recreationally.
Preparation Methods
The synthesis of methylmethaqualone hydrochloride involves several steps. One common method includes the preparation of N-acetylanthranilic acid from anthranilic acid and acetic anhydride, followed by condensation with o-toluidine in the presence of phosphorus trichloride . The final product is obtained as the hydrochloride salt from a methanol-diethyl ether solution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methylmethaqualone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different quinazolinone analogues.
Substitution: Substitution reactions, particularly on the phenyl ring, can produce various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methylmethaqualone hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of quinazolinone derivatives and their chemical properties.
Biology: Research into its effects on the central nervous system helps understand the mechanisms of sedative-hypnotic drugs.
Medicine: Although its medical use has declined due to potential for abuse, it has been studied for its sedative and muscle relaxant properties.
Mechanism of Action
Methylmethaqualone hydrochloride primarily acts as an agonist at the β subtype of the GABA A receptor . This interaction enhances the inhibitory effects of GABA, leading to increased inhibitory transmission and downstream sedative effects. The compound’s mechanism of action involves allosteric modulation and agonism of several GABA A receptor subtypes .
Comparison with Similar Compounds
Methylmethaqualone hydrochloride is similar to other quinazolinone derivatives such as:
Methaqualone: The parent compound, with similar sedative-hypnotic properties but lower potency.
Mecloqualone: Another analogue with similar effects but different substitution patterns on the phenyl ring.
This compound is unique due to its higher potency and specific substitution pattern, which influences its pharmacological profile and potential for abuse .
Properties
CAS No. |
3244-75-5 |
|---|---|
Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H16N2O.ClH/c1-11-8-9-16(12(2)10-11)19-13(3)18-15-7-5-4-6-14(15)17(19)20;/h4-10H,1-3H3;1H |
InChI Key |
PNHQZTQFMOESPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


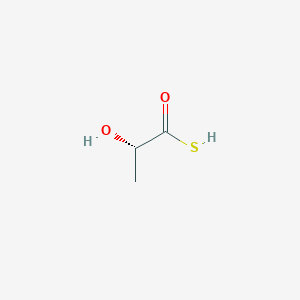
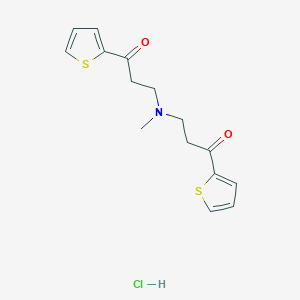
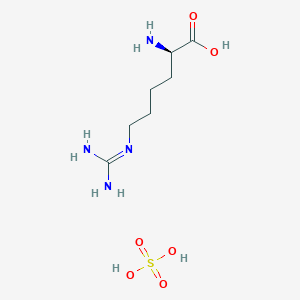
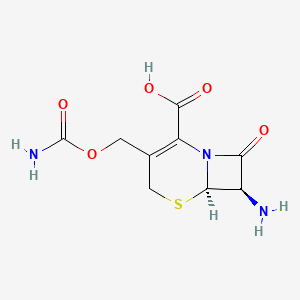
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
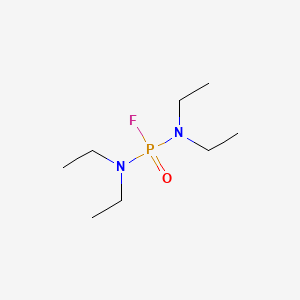
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
